molecular formula C17H18N6O2 B12176624 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B12176624
M. Wt: 338.4 g/mol
InChI Key: IORFVVOBEFBCFM-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole, pyridazine derivatives, and pyridine derivatives. Common synthetic routes may involve:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Formation of the pyridazine ring: This can be synthesized by the condensation of hydrazine with 1,4-diketones.

    Coupling reactions: The pyrazole and pyridazine rings can be coupled using various coupling agents under controlled conditions.

    Acetylation: The final step involves the acetylation of the coupled product with pyridine derivatives to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential use in drug discovery and development due to its complex structure.

    Industry: Applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative.

    Pyridazine derivatives: Compounds with similar pyridazine rings.

    Pyridine derivatives: Compounds with similar pyridine rings.

Uniqueness

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C17H18N6O2/c1-12-9-13(2)23(20-12)15-3-4-17(25)22(21-15)11-16(24)19-10-14-5-7-18-8-6-14/h3-9H,10-11H2,1-2H3,(H,19,24)

InChI Key

IORFVVOBEFBCFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)C

Origin of Product

United States

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